5-Methoxycinnoline

Description

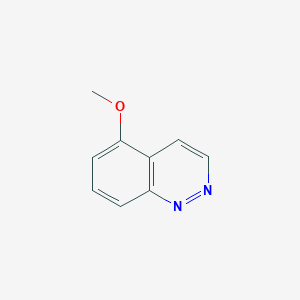

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

5-methoxycinnoline |

InChI |

InChI=1S/C9H8N2O/c1-12-9-4-2-3-8-7(9)5-6-10-11-8/h2-6H,1H3 |

InChI Key |

SSFJZSSFJAJTAI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxycinnoline and Its Analogs

Classical Approaches to Cinnoline (B1195905) Ring System Construction

The foundational methods for constructing the cinnoline ring system were developed in the late 19th and early 20th centuries and remain relevant in contemporary organic synthesis. These classical approaches typically involve the formation of the diazine ring through the cyclization of appropriately substituted benzene (B151609) derivatives.

One of the earliest and most well-known methods is the Richter cinnoline synthesis . This reaction involves the diazotization of an o-aminoarylpropiolic acid or an o-aminoarylacetylene, followed by hydration and cyclization to yield a cinnoline derivative. For instance, the cyclization of the alkyne o-C₆H₄(N₂Cl)C≡CCO₂H in water gives 4-hydroxycinnoline-3-carboxylic acid, which can then be decarboxylated and the hydroxyl group removed to afford the parent cinnoline.

Another classical route is the Widman-Stoermer synthesis . This method involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite (B80452). The sodium nitrite is converted to nitrous acid, which then forms dinitrogen trioxide, a key intermediate in the cyclization process.

The Neber-Bossel method provides a classical route to 3-hydroxycinnolines. This synthesis starts with the diazotization of (2-aminophenyl)hydroxyacetates. Subsequent reduction of the diazonium salt yields a hydrazine (B178648) intermediate that undergoes cyclization to 3-hydroxycinnoline upon heating in hydrochloric acid. The yields of this reaction can be significantly influenced by substituents on the aromatic ring, with electron-donating groups generally favoring the cyclization.

These classical methods, while effective, can sometimes be limited by harsh reaction conditions, the availability of starting materials, and the potential for side reactions.

Regioselective Synthesis of 5-Methoxycinnoline Core Structures

The regioselective synthesis of substituted cinnolines, such as this compound, is crucial for structure-activity relationship studies and the development of targeted therapeutic agents. Achieving regioselectivity often depends on the strategic placement of directing groups and the choice of cyclization precursors.

While a specific, high-yield, one-pot synthesis for this compound is not extensively detailed in readily available literature, the principles of regioselective synthesis of substituted quinolines and other N-heterocycles can be applied. For instance, aza-Nazarov cyclization of quinazolinonyl enones has been shown to be highly regioselective, with the outcome dependent on the proton availability in the reaction medium. This suggests that careful control of reaction conditions is paramount in directing the cyclization to the desired position.

In the context of this compound, a plausible synthetic route would involve the cyclization of a precursor derived from 2-amino-4-methoxyaniline. The challenge lies in controlling the cyclization to favor the formation of the bond between the nitrogen atoms and the desired carbons of the benzene ring to yield the 5-methoxy substitution pattern. The electronic and steric effects of the methoxy (B1213986) group would play a significant role in directing the regioselectivity of the cyclization.

One-pot, three-component reactions have also been explored for the regioselective synthesis of cinnoline derivatives. For example, the reaction of arylglyoxals with 1,3-cyclohexanedione (B196179) and hydrazine hydrate (B1144303) can yield 3-aryl substituted 7,8-dihydrocinnolin-5(6H)-ones as sole regioisomers. Adapting such multi-component strategies to precursors bearing a methoxy group at the appropriate position could provide a regioselective route to the this compound core.

Modern Catalytic Methods in Methoxycinnoline Synthesis

Modern organic synthesis has increasingly relied on transition metal catalysis to achieve efficient and selective transformations. These methods offer milder reaction conditions, broader functional group tolerance, and novel bond-forming strategies compared to classical approaches.

Transition metal-catalyzed reactions, particularly those involving palladium, rhodium, and iridium, have become powerful tools for the synthesis of complex heterocyclic compounds, including cinnolines. nih.gov C-H activation and annulation strategies are at the forefront of these modern methods.

Palladium-catalyzed reactions are widely used for the synthesis of quinolines and related heterocycles, and these principles can be extended to cinnoline synthesis. For instance, palladium-catalyzed carbonylative annulation of terminal alkynes with 2-iodoaniline (B362364) derivatives in the presence of carbon monoxide can yield substituted quinolin-2(1H)-ones. Similarly, palladium-catalyzed Heck coupling followed by cyclization is a viable strategy. The synthesis of pyrazolone-fused cinnolines has been achieved through a palladium-catalyzed C–H activation/annulation cascade of pyrazol-3-ones with substituted allenoates. nih.gov

Rhodium-catalyzed C-H activation has also been successfully employed in the synthesis of cinnoline derivatives. For example, a Rh(III)-catalyzed [4+2] annulation between pyrazolidinones and iodonium (B1229267) ylides has been developed for the synthesis of pyrazolo[1,2-a]cinnolines. nih.gov This reaction proceeds under oxidant-free conditions with excellent functional group compatibility.

Iridium-catalyzed C-H activation/annulation processes have also been established for the synthesis of glycosylated pyrazolo[1,2-a]cinnolines, demonstrating the utility of this metal in constructing complex cinnoline derivatives under mild conditions.

These transition metal-catalyzed methods offer a versatile platform for the construction of the this compound core, potentially through the C-H functionalization and subsequent annulation of a suitably substituted methoxy-aniline derivative.

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example of a click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction has found widespread application in drug discovery, materials science, and bioconjugation.

The derivatization of the this compound scaffold can be readily achieved using click chemistry. For instance, a this compound core bearing either an azide (B81097) or an alkyne functional group can be efficiently coupled with a variety of molecules containing the complementary functionality. This allows for the rapid generation of a library of this compound derivatives with diverse substituents.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and reliable method for forming a 1,2,3-triazole linkage. nih.govmdpi.com This reaction is typically catalyzed by a copper(I) species and proceeds under mild conditions, often in aqueous solvents.

| Reagent 1 | Reagent 2 | Catalyst | Product |

| R¹-Azide | R²-Alkyne | Cu(I) | R¹-1,2,3-Triazole-R² |

In recent years, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful alternative to CuAAC, particularly in biological systems where the cytotoxicity of copper is a concern. nih.govrsc.org SPAAC utilizes a strained cyclooctyne (B158145) that reacts rapidly with an azide without the need for a metal catalyst. nih.govrsc.org This bioorthogonal reaction allows for the selective modification of molecules in complex biological environments.

| Reagent 1 | Reagent 2 | Condition | Product |

| R¹-Azide | Strained Cyclooctyne-R² | Catalyst-free | R¹-1,2,3-Triazole-R² |

The application of click chemistry to the this compound scaffold would involve the initial synthesis of an azide- or alkyne-functionalized this compound. This functionalized core could then be reacted with a diverse range of coupling partners to generate a library of novel compounds for biological screening.

Derivatization Strategies for this compound Scaffolds

The functionalization of the this compound ring at various positions is a key strategy for modulating its physicochemical properties and biological activity. Modern synthetic methods, particularly transition metal-catalyzed C-H functionalization, have provided powerful tools for the selective derivatization of heterocyclic scaffolds.

The reactivity of the cinnoline ring towards functionalization is influenced by the electronic properties of the two nitrogen atoms and the methoxy substituent. The pyridine (B92270) ring of the cinnoline system is generally electron-deficient, which can direct the regioselectivity of certain reactions. The benzene ring is activated by the methoxy group, influencing electrophilic substitution reactions.

Transition metal-catalyzed C-H functionalization has emerged as a highly efficient and atom-economical method for the direct introduction of functional groups onto heterocyclic rings, thereby avoiding the need for pre-functionalized substrates. nih.gov While specific examples for this compound are not abundant, the extensive research on the C-H functionalization of quinolines provides a strong precedent. nih.govnih.gov

Functionalization at C-3 and C-4: These positions on the pyridine ring are susceptible to nucleophilic attack, especially if a good leaving group is present. Modern catalytic methods can also be used to introduce substituents at these positions. For example, rhodium-catalyzed C-H activation has been used for the C3-alkenylation of quinolines.

Functionalization at C-6, C-7, and C-8: The functionalization of the benzene ring of the cinnoline scaffold can be achieved through electrophilic aromatic substitution, with the position of attack being influenced by the directing effect of the 5-methoxy group. Additionally, transition metal-catalyzed C-H functionalization offers a powerful alternative for the selective introduction of substituents at these positions. For instance, palladium-catalyzed C-H acetoxylation and halogenation have been demonstrated on related heterocyclic systems. The nitrogen atom in the cinnoline ring can act as a directing group to guide the metal catalyst to specific C-H bonds, enabling regioselective functionalization.

The table below summarizes potential functionalization strategies for the this compound scaffold based on established methodologies for related heterocycles.

| Position | Reaction Type | Reagents/Catalyst | Potential Functional Group |

| C-3 | C-H Alkenylation | Alkenes / Rh(III) catalyst | Alkenyl |

| C-4 | Nucleophilic Substitution | Nucleophiles (on 4-halo-5-methoxycinnoline) | Various nucleophilic groups |

| C-6 | Electrophilic Substitution | Electrophiles (e.g., NBS, HNO₃/H₂SO₄) | Bromo, Nitro |

| C-8 | C-H Arylation | Aryl halides / Pd(II) catalyst | Aryl |

Side Chain Modifications and Substituent Effects

The synthesis of this compound and its analogs is significantly influenced by the nature and position of substituents on the cinnoline core. These modifications can affect the electronic environment and steric accessibility of the reacting centers, thereby altering the reaction pathways and yields.

The presence of a methoxy group at the 5-position of the cinnoline ring has a pronounced effect on its synthesis. This electron-donating group enhances the electron density of the benzene portion of the molecule, which can facilitate the crucial cyclization step in certain synthetic routes. Research has shown that the introduction of a methoxyl substituent can lead to spontaneous cyclization of the precursor hydrazone during the reaction. In contrast, the unsubstituted parent compound may require more forcing conditions, such as prolonged heating in a solvent like acetonitrile, to achieve the same transformation. This demonstrates a strong activating effect of the 5-methoxy group on the cyclization process.

Further modifications to the side chains of this compound analogs also play a critical role in their synthesis and properties. For instance, the nature of amide derivatives formed from a carboxylic acid precursor can influence the reactivity. There is a general trend of higher reactivity for amide derivatives when compared to their corresponding esters.

Moreover, the specific amine used to form the amide can also have a notable impact. Studies on related heterocyclic systems have indicated that derivatives of morpholine (B109124) tend to be more reactive than those of pyrrolidine (B122466) and piperidine (B6355638). This difference in reactivity can be attributed to the electronic and steric properties of these cyclic amines.

| Compound Class | Substituent/Side Chain | Observed Effect on Synthesis |

| Cinnoline Precursor | 5-Methoxy group | Promotes spontaneous cyclization |

| Cinnoline Precursor | Unsubstituted | Requires prolonged heating for cyclization |

| Carboxylic Acid Derivatives | Amide | Generally more reactive than esters |

| Amide Derivatives | Morpholine | Generally more reactive than pyrrolidine or piperidine derivatives |

Detailed research into a broader range of side chain modifications on the this compound scaffold is necessary to fully elucidate the structure-activity relationships. Such studies would involve the systematic variation of substituents at different positions and the quantitative analysis of their effects on reaction kinetics and product yields. This would enable a more comprehensive understanding of the electronic and steric factors that govern the synthesis of this important class of heterocyclic compounds.

Chemical Reactivity and Transformation Studies of 5 Methoxycinnoline

Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Ring

The cinnoline ring system is generally considered electron-deficient due to the presence of the two electronegative nitrogen atoms in the pyridazine (B1198779) ring, which deactivates the molecule towards electrophilic attack compared to naphthalene. ontosight.aipnrjournal.comrroij.com However, electrophilic aromatic substitution (EAS) is feasible and primarily occurs on the carbocyclic (benzene) portion of the molecule. Molecular orbital calculations and experimental data for the parent cinnoline indicate that the highest electron density on the ring carbon atoms is at positions 5 and 8, making these the preferred sites for electrophilic attack. thieme-connect.dethieme-connect.de

In 5-methoxycinnoline, the presence of the methoxy (B1213986) group (-OCH₃) at the C-5 position fundamentally alters this reactivity profile. The methoxy group is a powerful activating group, donating electron density to the aromatic ring via a resonance effect (+M). It strongly directs incoming electrophiles to the positions ortho and para to itself.

For this compound, the positions ortho to the methoxy group are C-4 and C-6, while the para position is C-8.

Position 4: This position is on the electron-deficient pyridazine ring. Electrophilic attack here is generally disfavored.

Position 6: This position is ortho to the methoxy group and on the activated carbocyclic ring. It is a likely site for substitution.

Position 8: This position is para to the methoxy group and is also one of the inherently more reactive positions in the unsubstituted cinnoline ring. It is therefore a highly favored site for electrophilic substitution.

Therefore, the combined electronic effects predict that electrophilic aromatic substitution on this compound will occur predominantly at the C-8 position, with potential for substitution at the C-6 position as a minor product. Reactions such as nitration or halogenation would be expected to follow this regioselectivity. For instance, nitration of dibenzo[c,f]cinnoline (B86725) occurs at the C-4 and C-8 positions.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 8-Nitro-5-methoxycinnoline |

| Halogenation | Br₂ / FeBr₃ | 8-Bromo-5-methoxycinnoline |

| Sulfonation | Fuming H₂SO₄ | This compound-8-sulfonic acid |

Nucleophilic Substitution Reactions and Their Synthetic Utility

In contrast to electrophilic substitution, nucleophilic substitution reactions on the cinnoline scaffold preferentially occur on the electron-deficient heterocyclic (diazine) ring. researchgate.net This reactivity is particularly enhanced by the presence of good leaving groups, such as halogens, at positions 3 or 4.

Studies on related systems demonstrate this principle. For example, 4-chlorocinnoline (B183215) can be converted to 4-methoxycinnoline (B1346487) via reaction with sodium methoxide. thieme-connect.de Similarly, chloro-substituted benzo[c]cinnolines readily react with amines to displace the chloride, as seen in the synthesis of 2-dimethylaminobenzo[c]cinnoline from 2-chlorobenzo[c]cinnoline. publish.csiro.aupublish.csiro.au

For this compound itself, two main types of nucleophilic substitution are relevant:

Substitution at other positions: If a halogen or another suitable leaving group is present on the diazine ring (e.g., at C-3 or C-4), it would be the primary site for nucleophilic attack.

Displacement of the methoxy group: The methoxy group itself is not a facile leaving group but can be displaced under certain conditions. Nucleophilic aromatic substitution (SNAr) of methoxy groups often requires harsh conditions or activation by strongly electron-withdrawing groups positioned ortho or para to it. Research on dibenzo[c,f]cinnoline has shown that methoxy groups can be dealkylated (effectively replaced by a hydroxyl group) using strong Lewis acids like boron tribromide (BBr₃). The displacement of aromatic alkoxy groups by Grignard reagents has also been documented, proceeding via a chelation-controlled mechanism. nih.gov

A practical application involves the use of this compound as a nucleophile itself in a substitution reaction to functionalize poly(vinyl chloride). scispace.com

| Substrate | Reagent(s) | Position of Substitution | Product Type |

| 4-Chloro-5-methoxycinnoline | Nu:⁻ (e.g., R₂NH, RO⁻) | C-4 | 4-Substituted-5-methoxycinnoline |

| This compound | BBr₃ | C-5 | Cinnolin-5-ol |

Cycloaddition Reactions Involving Cinnoline Systems

The cinnoline ring system, containing a conjugated azadiene motif within its structure, has the potential to participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In these [4+2] cycloadditions, the diazine portion of the cinnoline can act as the 4π-electron component (the diene).

This reactivity is characteristic of hetero-Diels-Alder reactions. The reaction can proceed via two main pathways depending on the electronic nature of the reacting partner (the dienophile):

Inverse-electron-demand Diels-Alder: In this case, an electron-rich diene reacts with an electron-poor dienophile. The cinnoline ring, particularly with its electron-donating 5-methoxy group, could function as the electron-rich component, reacting with electron-deficient dienophiles like tetracyanoethylene (B109619) or dimethyl acetylenedicarboxylate.

While specific examples involving this compound are not extensively documented, the synthesis of fused hexahydrocinnoline derivatives has been achieved through stereoselective aza-Diels-Alder reactions, demonstrating the viability of the cinnoline framework in such transformations. nih.govresearchgate.net Furthermore, cinnoline derivatives can be synthesized via cycloaddition reactions, such as the reaction of aryltriazenes followed by Sonogashira coupling. researchgate.net

Oxidation and Reduction Pathways of the Methoxycinnoline Core

The redox chemistry of the cinnoline core is well-characterized and primarily involves the nitrogen atoms and the N=N double bond of the pyridazine ring.

Reduction: The most common reduction pathway for cinnolines involves the addition of two hydrogen atoms across the N=N bond to yield 1,4-dihydrocinnolines. thieme-connect.de This can be achieved with various reducing agents. Electrochemical studies on benzo[c]cinnoline (B3424390) confirm a two-electron reduction of the N=N bond as the primary step. tubitak.gov.trresearchgate.net Under certain conditions, this dihydro intermediate can rearrange to form indole (B1671886) derivatives. thieme-connect.de More potent reducing agents, such as dinuclear tantalum hydride complexes, are capable of achieving a four-electron reduction that results in the complete cleavage of the N=N bond. nih.govacs.org

Oxidation: Oxidation of the cinnoline ring typically occurs at the nitrogen atoms. Treatment with peracids (like m-CPBA) or hydrogen peroxide generally yields a mixture of cinnoline 1-oxide and cinnoline 2-oxide. thieme-connect.deontosight.ai The formation of benzo[c]cinnoline N-oxide from 2,2'-dinitrobiphenyl (B165474) is a key step in some synthetic routes. nih.gov Harsher oxidation conditions, for example with hot potassium permanganate, can lead to the cleavage of the carbocyclic ring. thieme-connect.de Computational studies have also been performed to determine the reduction and oxidation potentials of cinnolinone derivatives. journalcjast.com

For this compound, these pathways are expected to be preserved. The methoxy group is generally stable to mild reducing agents and mild oxidizing agents used for N-oxidation.

| Reaction Type | Reagent(s) | Key Transformation | Product |

| Reduction | LiAlH₄ or Zn/CH₃COOH | 2e⁻, 2H⁺ addition | 5-Methoxy-1,4-dihydrocinnoline |

| Oxidation | H₂O₂ or m-CPBA | N-oxidation | This compound 1-oxide and/or 2-oxide |

| Reductive Cleavage | Tantalum Hydrides | 4e⁻ reduction | Biphenyl derivatives (N=N bond cleaved) |

Photochemical Transformations of this compound Derivatives

The photochemical behavior of aromatic azo compounds and related heterocycles is a field of significant study. A primary photochemical reaction for many azobenzenes is a cyclodehydrogenation to form benzo[c]cinnolines. publish.csiro.au However, studies have shown that the presence of strongly electron-donating substituents, such as amino or dimethylamino groups, can render the molecule resistant to this type of photochemical cyclization. publish.csiro.aupublish.csiro.au The 5-methoxy group, also being electron-donating, might similarly influence the propensity of precursors to form this compound or affect the reactivity of the final product.

Conversely, photochemical reactions can also be a route to access cinnoline derivatives. For instance, 2-dimethylaminobenzo[c]cinnoline can be formed when 4-dimethylaminoazobenzene N-oxide is irradiated in sulfuric acid. publish.csiro.au Cinnoline-containing polymers have also been synthesized to study their photochemical properties, such as fluorescence quenching in the presence of metal ions. researchgate.net

While specific photochemical studies on this compound are limited, the general principles suggest potential for reactions such as E/Z isomerization if exocyclic double bonds are present, or cycloadditions like the [4+4] photodimerization observed in other aromatic systems like anthracenes. rsc.org The electronic properties conferred by the methoxy group would be expected to play a crucial role in the efficiency and pathway of any observed photochemical transformation.

Advanced Spectroscopic and Structural Elucidation of 5 Methoxycinnoline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. vanderbilt.edu For derivatives of 5-methoxycinnoline, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are crucial for unambiguous assignment of all proton and carbon signals.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In a typical this compound derivative, the aromatic protons on the benzene (B151609) and pyridazine (B1198779) rings resonate in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The methoxy (B1213986) group protons characteristically appear as a sharp singlet in the upfield region, generally around δ 3.8-4.1 ppm. For instance, in the related isomer 4-methoxycinnoline (B1346487), the methoxy protons appear at δ 4.21 ppm in DMSO-d₆. holzer-group.at The protons on the cinnoline (B1195905) ring system exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons, which allows for their sequential assignment.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. scispace.com The carbon atoms of the aromatic rings typically resonate between δ 110-160 ppm. The methoxy carbon gives a distinct signal around δ 55-60 ppm. Carbonyl carbons in derivatives would appear much further downfield (δ 170-210 ppm). researchgate.net Detailed analysis of related substituted cinnolines, such as 4-methoxycinnoline, shows the C4 carbon (bearing the methoxy group) at δ 162.7 ppm, while other ring carbons appear at distinct shifts that are influenced by the nitrogen atoms and substituents. holzer-group.at

A comparative analysis of the NMR data for 4-methoxycinnoline and its N-methylated derivative, 1-methylcinnolin-4(1H)-one, highlights the influence of substitution on the chemical shifts, confirming the structural assignments. holzer-group.at

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Cinnoline Derivatives in DMSO-d₆ Data derived from studies on 4-methoxycinnoline and related structures. holzer-group.at

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | 8.86 | 145.2 |

| C-4 | - | 162.7 |

| H-5 | 8.23 | 116.5 |

| H-6 | 7.82 | 134.4 |

| H-7 | 7.98 | 125.1 |

| H-8 | 8.27 | 129.5 |

| OCH₃ | 4.21 | 56.6 |

| C-4a | - | 126.3 |

| C-8a | - | 148.5 |

Note: This table is illustrative and based on data for the closely related isomer, 4-methoxycinnoline, to provide expected ranges for this compound derivatives.

Two-Dimensional NMR Techniques for Structure Assignment

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for complete and unambiguous assignment. mdpi.com These techniques correlate signals from different nuclei, providing connectivity information.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It is used to trace the connectivity of protons within the benzene and pyridazine rings of the cinnoline core.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, confirming which proton is bonded to which carbon. uobabylon.edu.iq

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. holzer-group.at It is particularly vital for identifying quaternary carbons (those without attached protons), such as C-4a and C-8a in the cinnoline ring system, by observing their correlations with nearby protons. For example, the H-8 proton would show an HMBC correlation to the C-4a carbon, confirming the ring junction.

Together, these 2D NMR methods allow for the complete and confident structural elucidation of this compound derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. iucr.org Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. researchgate.net This high precision allows for the calculation of a unique elemental composition.

For this compound, the molecular formula is C₉H₈N₂O. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Table 2: HRMS Data for the Molecular Ion of this compound (C₉H₈N₂O)

| Ion | Calculated m/z | Observed m/z (Example) |

| [M+H]⁺ | 161.0709 | 161.0705 rsc.org |

| [M]⁺ | 160.0637 | 160.0642 cdnsciencepub.com |

The close agreement between the experimentally observed m/z value and the calculated value provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. rsc.orgcdnsciencepub.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These two methods are complementary; a vibrational mode that is strong in IR may be weak or absent in Raman, and vice versa. acs.org

For this compound derivatives, IR spectroscopy can identify key structural features:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=N and C=C stretching: These vibrations within the heterocyclic aromatic system appear in the 1500-1650 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group gives rise to strong absorptions, typically in the 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

C-H bending: Out-of-plane bending vibrations for the substituted benzene ring appear in the 900-700 cm⁻¹ region and are diagnostic of the substitution pattern.

In a study of a polymer containing 4-mercapto-5-methoxycinnoline, characteristic IR absorption bands were tabulated, providing insight into the vibrational modes of a 5-methoxy substituted cinnoline ring. uobabylon.edu.iq Raman spectroscopy is particularly useful for identifying symmetric vibrations and the C=N bonds within the heterocyclic core. researchgate.net

Table 3: General Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=N / C=C | Ring Stretching | 1500 - 1650 |

| C-O-C (Aryl ether) | Asymmetric Stretching | 1200 - 1250 |

| C-O-C (Aryl ether) | Symmetric Stretching | 1000 - 1050 |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The resulting spectrum provides valuable information about the electronic structure and extent of conjugation in the molecule. globalresearchonline.net

Cinnoline and its derivatives are chromophoric and exhibit characteristic absorption bands in the UV region. The spectrum is typically characterized by π → π* transitions, which are common in aromatic systems. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the nature and position of substituents on the cinnoline ring. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted cinnoline. For example, the UV spectrum of a 4-mercapto-5-methoxycinnoline derivative showed a distinct absorption profile. uobabylon.edu.iq Studies on other benzo[c]cinnoline (B3424390) derivatives show absorption bands above 300 nm, which are assigned to n→π* and π→π* transitions. vanderbilt.edu

Table 4: Illustrative UV-Vis Absorption Data for Cinnoline Derivatives

| Compound Type | Solvent | λ_max (nm) | Transition Type |

| Benzo[c]cinnoline Derivative | Cyclohexane | ~330 | π → π |

| Benzo[c]cinnoline Derivative | Cyclohexane | ~450 | n → π |

Note: This table is illustrative, based on data for related benzo[c]cinnoline structures, to show the typical electronic transitions. vanderbilt.edu

X-ray Crystallography for Solid-State Structural Analysis

While NMR provides the structure in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. pg.edu.pl This technique involves diffracting X-rays off a single crystal of the compound, producing a diffraction pattern from which a detailed molecular structure can be calculated.

Table 5: Example Crystallographic Data for a Benzo[c]cinnoline Derivative Data derived from a substituted benzo[c]cinnoline structure. vanderbilt.eduiucr.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.325 |

| b (Å) | 12.579 |

| c (Å) | 8.710 |

| β (°) | 106.41 |

| Volume (ų) | 1295.3 |

| Z (molecules/unit cell) | 4 |

This data allows for the precise visualization of the molecule, confirming the connectivity established by NMR and providing unparalleled detail about its solid-state conformation.

Theoretical and Computational Chemistry Investigations of 5 Methoxycinnoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the molecular properties of heterocyclic compounds like 5-Methoxycinnoline. researchgate.netnumberanalytics.com These computational methods allow for a detailed analysis of the molecule's electronic structure, which in turn governs its reactivity and spectroscopic behavior. ijastems.orgscirp.org

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ijastems.org DFT calculations for cinnoline (B1195905) derivatives are typically performed to optimize the molecular geometry and to analyze key electronic properties. ajchem-a.com The presence of a methoxy (B1213986) group (-OCH₃) at the C5 position is expected to significantly influence the electronic distribution within the cinnoline ring system. As an electron-donating group, the methoxy substituent enhances electron density, particularly at the ortho and para positions relative to its point of attachment.

Key parameters derived from DFT studies that describe electronic structure and reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijastems.orgajchem-a.com The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.orgajchem-a.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. ajchem-a.commdpi.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ijastems.orgmdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. ijastems.orgajchem-a.com These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ajchem-a.comresearchgate.net For this compound, the MEP would likely show negative potential (typically colored red) around the nitrogen atoms of the cinnoline core and the oxygen atom of the methoxy group, indicating these as sites susceptible to electrophilic attack. ijastems.org Regions of positive potential (blue) would be expected around the hydrogen atoms. ijastems.org

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), can also be calculated from HOMO and LUMO energies to quantify the molecule's reactivity profile. numberanalytics.comscirp.orgtandfonline.comdntb.gov.ua

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.70 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.85 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.85 |

| Ionization Potential (I) | -EHOMO | 6.70 |

| Electron Affinity (A) | -ELUMO | 1.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.425 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.275 |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.76 |

Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). scirp.org By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can help assign the absorption bands observed experimentally. scirp.org For this compound, the calculations would predict transitions primarily of the π → π* type, characteristic of aromatic systems. The methoxy group, acting as an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted cinnoline.

Vibrational spectra, such as Infrared (IR) and Raman, can also be simulated. ajchem-a.com DFT calculations can determine the vibrational frequencies and intensities corresponding to the different normal modes of the molecule. scirp.org This allows for a detailed assignment of the experimental spectra, correlating specific peaks with molecular motions like C-H stretching, C=N stretching, ring vibrations, and vibrations of the methoxy group.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. bepls.comnih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. researchgate.net For this compound, molecular docking studies would be employed to explore its potential as an inhibitor or modulator of various protein targets.

The process involves placing the 3D structure of this compound into the binding site of a target protein. researchgate.net A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), and to rank different binding poses. bepls.com Studies on other cinnoline derivatives have shown that they can act as inhibitors of enzymes like tubulin and DNA gyrase. researchgate.netresearcher.life Docking analyses of these compounds have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. tandfonline.com

For this compound, the nitrogen atoms of the cinnoline ring and the oxygen of the methoxy group could act as hydrogen bond acceptors, while the aromatic rings would participate in hydrophobic and π-stacking interactions. mdpi.com Docking studies would help identify the specific amino acid residues in a target's active site that interact with this compound, providing a rationale for its potential biological activity and guiding the design of more potent analogues. tandfonline.comnih.gov

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds, and their relative energies. drugdesign.orglibretexts.org For this compound, the primary focus of conformational analysis would be the rotation of the methyl group of the methoxy substituent relative to the plane of the cinnoline ring.

The cinnoline ring system itself is largely planar. The key variable is the torsion angle defined by the C4-C5-O-C(methyl) atoms. Computational methods can be used to generate a potential energy profile by systematically rotating this bond and calculating the energy at each step. scispace.com This profile reveals the energy minima, corresponding to stable conformers, and the energy maxima, which are the transition states between them. drugdesign.org

The most stable conformation is likely one where steric hindrance between the methyl group and the hydrogen atom at the C6 position is minimized. An energetic profile would show the energy barriers to rotation, providing insight into the flexibility of the methoxy group at room temperature. solubilityofthings.com While the rotation is generally expected to have a low energy barrier, certain conformations might be preferred, which could influence how the molecule fits into a protein binding site. nih.govmdpi.com

Prediction of Physicochemical Properties (e.g., pKa, lipophilicity)

Computational methods are widely used to predict key physicochemical properties that are crucial for a molecule's pharmacokinetic profile, such as its acid dissociation constant (pKa) and lipophilicity (logP). researchgate.netoptibrium.com

pKa: The pKa is a measure of the acidity or basicity of a compound. For this compound, a nitrogen-containing heterocycle, the basic pKa is of primary interest. researchgate.netnih.gov It quantifies the tendency of the ring nitrogen atoms to accept a proton. The pKa value is critical as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding interactions. nih.gov Computational pKa prediction methods range from empirical approaches based on Hammett-Taft equations to more rigorous quantum mechanical calculations of the free energy change of protonation in a solvent. optibrium.comnih.govacs.org The electron-donating methoxy group would be expected to slightly increase the basicity (raise the pKa) of the cinnoline nitrogens compared to the unsubstituted parent compound.

| Property | Definition | Predicted Value |

|---|---|---|

| logP | Octanol-water partition coefficient | ~1.8 - 2.5 |

| pKa (most basic) | Acid dissociation constant of the conjugate acid | ~2.0 - 3.0 |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms (O, N) | ~35 - 45 Ų |

Biological Activity and Mechanistic Pharmacology Studies in Vitro and Non Clinical

In Vitro Pharmacological Profiling of 5-Methoxycinnoline Derivatives

The pharmacological characterization of this compound derivatives has been primarily conducted through a battery of in vitro assays, including receptor binding studies, enzyme inhibition assays, and cell-based functional screens. These investigations have revealed potent and often selective activities against specific biological targets.

A significant area of research for this compound derivatives has been their interaction with γ-aminobutyric acid type A (GABA-A) receptors, which are the primary mediators of fast synaptic inhibition in the central nervous system. These compounds have been identified as potent positive allosteric modulators (PAMs) that bind to the benzodiazepine (B76468) site on the GABA-A receptor complex.

Studies utilizing two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus oocytes expressing human recombinant GABA-A receptor subtypes have quantified the modulatory effects. For instance, the parent compound 4-phenyl-5-methoxycinnoline demonstrates significant potentiation of the GABA-induced chloride current (IGABA). Its efficacy is characterized by the maximal potentiation achieved (Ymax) and the concentration required to produce half of this maximal effect (EC50).

Radioligand binding assays, typically using [3H]flumazenil, have been employed to determine the binding affinity (Ki) of these derivatives for the benzodiazepine binding site. Research has consistently shown that the 5-methoxy group, in conjunction with a C4-aryl substituent, is a key structural feature for achieving high affinity. For example, 4-phenyl-5-methoxycinnoline exhibits a Ki value in the low nanomolar range, indicating strong binding to the receptor. The affinity and modulatory efficacy are highly dependent on the specific GABA-A receptor subunit composition, with many derivatives showing selectivity for α1, α2, α3, or α5-containing subtypes.

Interactive Table 1: GABA-A Receptor Modulation by this compound Derivatives (You can sort the data by clicking on the table headers)

| Compound | GABA-A Subtype | Binding Affinity (Ki, nM) [3H]Flumazenil | Potentiation (EC50, nM) | Max Potentiation (Ymax, % of IGABA) | Reference |

| 4-Phenyl-5-methoxycinnoline | α1β2γ2 | 2.5 | 18 | 1050 | |

| 4-(4-Chlorophenyl)-5-methoxycinnoline | α1β2γ2 | 1.8 | 11 | 1100 | |

| 4-(4-Fluorophenyl)-5-methoxycinnoline | α2β3γ2 | 3.1 | 25 | 980 | |

| 4-Phenyl-5-methoxy-8-chlorocinnoline | α1β2γ2 | 0.9 | 8 | 1250 |

Derivatives of the this compound scaffold have been evaluated as inhibitors of several clinically relevant enzymes.

Monoamine Oxidase (MAO) Inhibition: A series of 4-aryl-cinnoline derivatives were synthesized and assessed for their ability to inhibit human monoamine oxidase A (hMAO-A) and monoamine oxidase B (hMAO-B), enzymes critical for the degradation of neurotransmitters. Fluorometric assays revealed that certain derivatives exhibit potent and, in some cases, selective inhibition. The inhibitory activity, expressed as IC50 values, was found to be highly influenced by the nature of the aryl substituent at the C4 position of the cinnoline (B1195905) ring.

Cyclooxygenase (COX) Inhibition: In the context of anti-inflammatory research, novel cinnoline derivatives have been investigated for their inhibitory effects on cyclooxygenase enzymes, COX-1 and COX-2. An in vitro COX inhibition assay kit was used to determine the IC50 values. Some compounds demonstrated preferential inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform, a desirable profile for anti-inflammatory agents.

Interactive Table 2: Enzyme Inhibitory Activity of this compound Derivatives (You can sort the data by clicking on the table headers)

| Compound Series | Target Enzyme | Representative Compound | IC50 (µM) | Selectivity | Reference |

| 4-Aryl-cinnolines | hMAO-A | 4-(4-Methoxyphenyl)cinnoline | 0.85 | MAO-A selective | |

| 4-Aryl-cinnolines | hMAO-B | 4-(3-Chlorophenyl)cinnoline | 1.22 | Non-selective | |

| Cinnoline-thiazolidinone hybrids | COX-1 | Compound 8c | 11.5 | COX-2 preferential | |

| Cinnoline-thiazolidinone hybrids | COX-2 | Compound 8c | 0.78 | COX-2 preferential |

The biological effects of this compound derivatives have been extensively studied in cellular models to assess their potential as anticancer and anti-inflammatory agents.

Anticancer Activity: The cytotoxic and antiproliferative effects of numerous this compound derivatives have been evaluated against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG-2), colon (HCT-116), and lung (A549) cancer cells. The standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to determine the concentration that causes 50% growth inhibition (GI50). Several series of compounds, such as cinnoline-sulfonamide hybrids and cinnoline-chalcone conjugates, have demonstrated potent cytotoxicity with GI50 values in the low micromolar or even sub-micromolar range. Further mechanistic studies in cell models have shown that the cytotoxic effect is often mediated by the induction of apoptosis, confirmed by increased activity of effector caspases like caspase-3 and modulation of apoptotic regulatory proteins.

Anti-inflammatory Activity: In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, cinnoline derivatives have been tested for their ability to suppress the production of pro-inflammatory mediators. The viability of these cells is first confirmed to ensure that observed effects are not due to general cytotoxicity. Compounds that effectively inhibit COX-2 in enzymatic assays have also shown to reduce nitric oxide (NO) production in these cellular models, corroborating their anti-inflammatory potential.

Interactive Table 3: Cytotoxic Activity of this compound Derivatives Against Human Cancer Cell Lines (You can sort the data by clicking on the table headers)

| Compound Series | Cell Line | Representative Compound | Growth Inhibition (GI50, µM) | Reference |

| Cinnoline-benzenesulfonamide | MCF-7 (Breast) | Compound 12d | 0.98 | |

| Cinnoline-benzenesulfonamide | HepG-2 (Liver) | Compound 12d | 1.54 | |

| Cinnoline-sulfonamide hybrids | A549 (Lung) | Compound 6f | 3.45 | |

| Cinnoline-sulfonamide hybrids | MCF-7 (Breast) | Compound 6f | 2.11 |

Target Identification and Engagement at the Molecular Level

Confirming that a compound engages its intended molecular target within a cellular context is a critical step in mechanistic pharmacology. For this compound derivatives, target engagement has been demonstrated through both direct and indirect methods.

For GABA-A receptor modulators, target identification is unequivocally established through electrophysiological and radioligand binding studies. The ability of these compounds to potentiate GABA-induced currents in cells expressing specific receptor subtypes, combined with their capacity to displace a benzodiazepine-site radioligand like [3H]flumazenil, provides direct evidence of target engagement at a specific allosteric site on the receptor complex.

In the context of anticancer research, target engagement is often inferred through downstream molecular events. For derivatives designed as apoptosis inducers, molecular studies using techniques like Western blotting have been employed. Treatment of cancer cells (e.g., MCF-7) with active cinnoline compounds has been shown to cause a significant increase in the expression of the pro-apoptotic protein Bax and a concomitant decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio, along with a measured elevation in the activity of executioner caspase-3, confirms the engagement of the intrinsic apoptotic pathway as a result of the compound's action. Molecular docking studies are also frequently used to build a theoretical model of how the derivative binds to its putative target, such as the active site of a specific kinase or the BH3 domain of Bcl-2, providing a structural hypothesis for the observed biological activity.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Qualitative SAR analysis provides a conceptual framework for understanding the chemical features necessary for biological activity and for guiding the design of new, improved analogues.

For GABA-A Receptor Modulation: The SAR for this compound-based GABA-A receptor PAMs is well-defined.

Cinnoline Core: The cinnoline ring system itself is the essential pharmacophore.

C5-Methoxy Group: The presence of the methoxy (B1213986) group at the C5 position is consistently found to be highly favorable for potent activity. It is believed to engage in a key hydrogen bond interaction within the benzodiazepine binding pocket of the GABA-A receptor. Its replacement with hydrogen or larger alkoxy groups typically leads to a significant loss of affinity and efficacy.

C4-Substituent: A small, planar aromatic or heteroaromatic ring at the C4 position is critical for high-affinity binding. A phenyl group is optimal.

C4-Phenyl Substitution: The electronic properties of substituents on the C4-phenyl ring fine-tune the activity. Small, electron-withdrawing groups (e.g., fluorine, chlorine) at the para position generally enhance binding affinity and/or modulatory potency. Bulky substituents are detrimental.

Other Positions (C6, C7, C8): Substitution at other positions on the benzo portion of the cinnoline ring is generally tolerated but offers a secondary means of modulating activity and physicochemical properties. For example, an 8-chloro substituent can further increase binding affinity.

For Anticancer and Enzyme Inhibitory Activity: The SAR for anticancer and enzyme-inhibiting cinnolines is more diverse and target-dependent.

C4-Position: For MAO inhibitors, the nature of the C4-aryl substituent dictates both potency and selectivity between MAO-A and MAO-B. For example, a 4-methoxyphenyl (B3050149) group confers potent and selective MAO-A inhibition, whereas a 3-chlorophenyl group results in non-selective activity.

Side Chain Modification: For many anticancer derivatives, the key modifications are not on the cinnoline ring itself but on a side chain, often attached at the N1 or N2 position. For instance, in a series of cinnoline-benzenesulfonamide conjugates, the substitution pattern on the benzenesulfonamide (B165840) moiety was the primary determinant of cytotoxic potency against MCF-7 cells. A 4-chloro or 4-methyl substituent on this peripheral ring yielded the most active compounds.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the structural or property descriptors of chemical compounds with their biological activities. ijnrd.org These models are instrumental in drug design and medicinal chemistry for predicting the activity of new molecules. ijpsr.com The underlying principle is that the structural features of a molecule, including its physicochemical properties like hydrophobicity, electronic effects, and steric factors, determine its biological effects. ijnrd.orgslideshare.net

While specific QSAR models exclusively for this compound are not extensively detailed in the available literature, the principles of QSAR have been applied to broader classes of cinnoline and methoxy-substituted heterocyclic compounds to understand how structural modifications influence their bioactivity. For instance, in various heterocyclic compounds, the position and nature of substituents significantly impact their antimicrobial and antiproliferative activities. nih.gov

For cinnoline derivatives, QSAR studies have been employed to understand their antimicrobial activity. nih.gov The lipophilicity, often represented by the logarithm of the partition coefficient (logP), is a critical parameter in QSAR models, as it influences the movement of a drug through biological membranes to reach its target. ijnrd.orgmst.dk Electronic properties, such as those influenced by a methoxy group, and steric factors also play a crucial role in the interaction with biological targets. slideshare.net The introduction of a methoxy group can alter the electron density of the cinnoline ring system, thereby affecting its binding affinity to target proteins.

In the broader context of drug discovery, QSAR models are often developed using statistical methods like multiple linear regression to establish a mathematical relationship between the descriptors and the observed activity. nih.gov These models are then validated to ensure their predictive power. nih.gov For related compounds, QSAR analyses have helped in optimizing the structure to enhance a desired biological activity, be it antimicrobial, anti-inflammatory, or anticancer effects. nih.govnih.gov

Elucidation of Mechanism of Action (Molecular and Cellular)

Protein-Ligand Interaction Dynamics

The interaction between a small molecule, or ligand, like this compound and a protein is fundamental to its biological function. fiveable.meslideshare.net These interactions, which can range from strong covalent bonds to weaker, non-covalent forces like hydrogen bonds, ionic interactions, and van der Waals forces, dictate the binding affinity and specificity of the ligand to its protein target. fiveable.meslideshare.net

Molecular docking is a computational technique frequently used to predict and analyze these interactions. nih.govoatext.com This method simulates the binding of a ligand to the active site of a protein, providing insights into the binding mode and affinity. nih.govoatext.com For derivatives of the closely related 8-methoxycinnoline, molecular docking studies have been used to investigate their inhibitory action on bacterial elastase in Pseudomonas aeruginosa. vulcanchem.com These studies revealed that the triazole moiety of the derivatives forms hydrogen bonds with key amino acid residues in the active site of the enzyme, such as Ser-195 and His-57, leading to the stabilization of the enzyme-inhibitor complex and disruption of bacterial virulence. vulcanchem.com

While direct molecular docking studies for this compound are not specified in the provided results, the principles can be extrapolated. The methoxy group at the 5-position would influence the electronic and steric properties of the cinnoline ring, thereby affecting its interaction with protein targets. Computational tools can predict how this compound might fit into the binding pockets of various proteins and identify potential hydrogen bond donors and acceptors, as well as hydrophobic interactions, that contribute to the binding energy. mdpi.com Understanding these protein-ligand dynamics is crucial for optimizing the structure of this compound to enhance its desired pharmacological effects. nih.gov

Modulation of Intracellular Signaling Pathways

The biological effects of a compound are often mediated through its ability to modulate specific intracellular signaling pathways. While the precise signaling pathways modulated by this compound are not explicitly detailed in the search results, related cinnoline derivatives have been shown to influence cellular processes by interacting with key signaling molecules.

For example, certain cinnoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. google.com By binding to RTKs like the VEGF receptors (Flt and KDR), these compounds can block the downstream signaling cascade, which is often dysregulated in diseases such as cancer. google.com

Furthermore, some compounds with structural similarities to this compound have been found to interfere with pathways related to cell cycle control, leading to apoptosis (programmed cell death) in cancer cells. The mechanism often involves the inhibition of enzymes or the modulation of protein-protein interactions within these pathways.

The methoxy group on the cinnoline ring can play a significant role in these interactions. In a study on FiVe1 derivatives, which share some structural motifs with cinnolines, the introduction of methoxy groups at certain positions led to a significant improvement in cytotoxic and selective activity against cancer cells. nih.gov This suggests that the methoxy substituent can enhance the interaction with molecular targets within signaling pathways, leading to a more potent biological response. nih.gov

Antimicrobial Activity Investigations (In Vitro)

Cinnoline derivatives have demonstrated potential as antimicrobial agents. scispace.com In vitro studies have explored the efficacy of various methoxycinnoline compounds against a range of bacterial and fungal strains.

The antibacterial properties of cinnoline derivatives have been noted, with some compounds showing activity against both Gram-positive and Gram-negative bacteria. nih.govvulcanchem.com For instance, certain 4-(1H-1,2,3-triazol-4-yl)methoxy)cinnolines have shown notable efficacy, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. vulcanchem.com The mechanism of action for some related heterocyclic compounds involves the disruption of bacterial cell membranes or the inhibition of essential metabolic pathways. The presence and position of a methoxy group can influence this activity; studies on other phenolic compounds have shown that methoxylation can either enhance or reduce antibacterial efficacy depending on the specific molecular context. nih.gov For example, substitution of hydroxyl groups with methoxy groups was found to increase the activity of hydroxybenzoic acids but not hydroxycinnamic acids. nih.gov

With regard to antifungal activity, various methoxy-substituted compounds have been investigated. nih.gov For example, a cinnoline derivative, this compound, has been noted in the context of materials with potential antifungal activity against Candida albicans. scispace.com Studies on methoxychalcones have shown that the position and number of methoxy groups are crucial for their antifungal potency. nih.gov In some cases, methoxy-substituted compounds have exhibited significant activity against fungal strains like Candida krusei. nih.gov The evaluation of antifungal activity is often conducted using methods like the agar (B569324) disc diffusion method or by determining the MIC, which is the lowest concentration of a substance that prevents visible growth of a microorganism. mdpi.comphcogj.comresearchgate.net

Below is a table summarizing the antimicrobial activity of related compounds, as direct data for this compound was limited.

| Compound Class | Organism(s) | Activity/Observation |

| 4-(1H-1,2,3-triazol-4-yl)methoxy)cinnolines | Gram-positive and Gram-negative bacteria | Compound 10b showed exceptional efficacy with MICs comparable to standard antibiotics. vulcanchem.com |

| Methoxycinnolines | Candida albicans | Mentioned in the context of having potential antifungal activity. scispace.com |

| Methoxychalcones | Candida krusei | 3',4',5'-Trimethoxychalcone demonstrated potent antifungal activity (MIC = 3.9 μg/mL). nih.gov |

| Methoxychalcones | Pseudomonas aeruginosa | 3'-Methoxychalcone displayed anti-Pseudomonas activity (MIC = 7.8 μg/mL). nih.gov |

Antiplatelet Activity Investigations (In Vitro)

Platelet aggregation inhibitors are a class of drugs that prevent the formation of blood clots by inhibiting the clumping of platelets. drugs.com These agents work through various mechanisms within the clotting cascade. drugs.combioinformation.net

While direct in vitro studies on the antiplatelet activity of this compound were not found in the search results, the potential for cinnoline derivatives to interact with biological systems warrants consideration of this activity. The investigation of antiplatelet effects typically involves in vitro assays that measure the extent of platelet aggregation in response to various agonists like ADP, collagen, or thrombin. psu.edu

One of the common mechanisms of antiplatelet drugs is the inhibition of the cyclooxygenase-1 (COX-1) enzyme, which reduces the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. drugs.comuzh.ch Another approach is the antagonism of platelet receptors, preventing the binding of agonists that trigger the aggregation cascade.

Given that some cinnoline derivatives are known to interact with enzymes and receptors, it is plausible that this compound could exhibit antiplatelet properties. google.com However, without specific experimental data, this remains speculative. Further research would be necessary to determine if this compound or its derivatives can inhibit platelet aggregation and to elucidate the potential mechanism of action.

In Vitro Biotransformation Studies (e.g., Cytochrome P450 Metabolism in non-human systems)

In vitro biotransformation studies are crucial for understanding how a chemical compound is metabolized. criver.com These studies often utilize liver S9 sub-cellular fractions, which contain a mixture of enzymes responsible for both Phase I (e.g., cytochrome P450s) and Phase II biotransformation reactions. criver.com Such investigations are common in the pharmaceutical industry and for assessing the bioaccumulation potential of chemicals in environmental species like rainbow trout. criver.comnih.gov

While specific in vitro biotransformation data for this compound in non-human systems is not available in the provided search results, studies on structurally related compounds provide insights into potential metabolic pathways. For example, in vitro biotransformation studies of certain TRPML channel blockers using human cytochrome P450 isoforms revealed that these compounds could inhibit CYP3A4. researchgate.net CYP3A4 is an important enzyme involved in the metabolism of many drugs. researchgate.net

In another study involving a compound named FiVe1, which has some structural similarities to substituted cinnolines, incubations with mouse hepatocytes showed that the primary metabolic pathways were oxygenations and dealkylations. nih.gov The methoxy group, being a potential site for metabolism, could undergo O-dealkylation.

The general procedure for such studies involves incubating the test chemical with liver S9 fractions (e.g., from rainbow trout) and monitoring the depletion of the parent compound over time to determine the in vitro intrinsic clearance. criver.com This helps in understanding the metabolic fate of the compound. For this compound, potential metabolic reactions could include hydroxylation of the aromatic ring and O-demethylation of the methoxy group, processes typically catalyzed by cytochrome P450 enzymes.

Advanced Applications and Future Research Directions

Development of 5-Methoxycinnoline as Chemical Probes for Biological Systems

A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in biological systems. icr.ac.uk The development of such probes requires rigorous optimization of potency, selectivity, and physicochemical properties like solubility to ensure reliable results. While this compound itself is not yet a validated chemical probe, its underlying scaffold is the subject of developmental efforts to create such tools.

A notable example stems from the optimization of a compound named FiVe1, an 8-chlorocinnoline (B13656984) derivative identified for its activity against mesenchymal cancers. nih.gov The parent compound, FiVe1, showed promise but was limited as an in vivo probe due to poor solubility (< 1μM) and low oral bioavailability. nih.gov To overcome these limitations, researchers synthesized a series of derivatives to improve its drug-like properties. This effort led to the creation of compound 4e , which incorporates a 5-methoxy substitution on a phenyl ring attached to the cinnoline (B1195905) core. nih.gov This modification, part of a broader structure-activity relationship (SAR) study, resulted in a dramatic improvement in potency and selectivity, key characteristics of a high-quality chemical probe. nih.gov The evolution from FiVe1 to its 5-methoxy-substituted analog highlights a rational design approach to convert a bioactive scaffold into a more useful tool for interrogating complex biological systems.

The journey to develop a validated chemical probe from a starting scaffold involves iterative cycles of synthesis and testing to meet stringent criteria, including confirmed engagement with the intended target in cellular models. nih.govchemicalprobes.org The improvements seen with the this compound analogue represent a significant step in this direction for the cinnoline class of molecules.

Exploration of this compound as a Scaffold in Chemical Biology

In chemical biology and medicinal chemistry, a molecular scaffold is a core structure from which a library of new compounds can be synthesized. nih.govmdpi.com The cinnoline ring is a privileged scaffold, meaning it is frequently found in biologically active compounds. mdpi.compnrjournal.com The exploration of this compound derivatives as a scaffold is exemplified by the systematic study of FiVe1 analogs for treating mesenchymal cancers like fibrosarcoma. nih.gov

Researchers used the cinnoline core of FiVe1 as a foundation for targeted chemical modifications to map the structure-activity relationships (SAR). nih.gov A key area of exploration was the substitution on the C-5 position of a peripheral phenyl ring. The introduction of a methoxy (B1213986) group at this position, resulting in compound 4e , led to a marked enhancement of biological activity. nih.gov

Table 1: Structure-Activity Relationship of FiVe1 Derivatives

As shown in the table, the addition of the 5-methoxy group in compound 4e boosted potency by approximately 35-fold compared to the parent compound FiVe1 in the HT-1080 fibrosarcoma cell line. nih.gov This demonstrates the profound impact that a strategically placed methoxy group can have on the biological activity of the cinnoline scaffold, making it a valuable component for designing highly potent and selective molecules. nih.gov Such studies affirm the role of the this compound framework as a versatile scaffold for generating new chemical entities with optimized pharmacological profiles. nih.gov

Unexplored Reactivity and Synthetic Challenges

Despite its utility, the synthesis and chemical manipulation of the cinnoline ring system are not without challenges, revealing areas of unexplored reactivity. A significant hurdle is controlling regioselectivity during functionalization. For example, in the synthesis of 4-(Oxiran-2-ylmethoxy)cinnoline , chemists faced competition between the desired O-alkylation and an undesired N-alkylation at the nitrogen atoms of the cinnoline ring. This competition can lead to mixtures of products and lower yields of the target molecule.

Another challenge is the potential for unexpected molecular rearrangements. In the same study, the intended product, after being formed, underwent a subsequent rearrangement via nucleophilic substitution, yielding a structural isomer instead of the expected compound. The inherent reactivity of the cinnoline nucleus also presents subtleties; the basicity of the N1 versus the N2 nitrogen can influence the reactivity of substituents on the ring, an aspect that is still not fully explored.

Furthermore, controlling chemoselectivity in complex reactions involving the cinnoline scaffold is a significant synthetic challenge. Researchers have found that minor changes in reaction conditions—such as the choice of base, solvent, or heating method (conventional vs. microwave)—can dramatically alter the reaction's outcome, leading either to the desired cinnoline derivative or to a completely different heterocyclic product. These examples underscore that while synthetic routes to cinnolines exist, there remain considerable challenges and opportunities to discover new reactions and develop more robust, selective, and predictable synthetic methodologies.

Emerging Biological Targets and Modes of Action for Future Study

A critical direction for future research is the identification of novel biological targets and mechanisms of action for this compound derivatives. Much of drug discovery has focused on well-established target classes like kinases and G-protein coupled receptors. However, the cinnoline scaffold shows potential for interacting with less conventional targets.

The investigation into the anticancer agent FiVe1 and its highly potent 5-methoxy-substituted analog, 4e , has uncovered a novel biological target and an unusual mode of action. nih.gov Through proteomic studies with a photo-activatable affinity probe, the target was identified as vimentin (B1176767) (VIM), a type III intermediate filament protein. nih.gov Intermediate filaments have historically been considered difficult to drug with small molecules.

The mechanism of action is also unconventional. Instead of acting as a typical enzyme inhibitor, the cinnoline derivative binds directly to the rod domain of vimentin. This binding event induces hyperphosphorylation at a specific amino acid residue, Serine 56 (Ser56), which leads to the disorganization of the vimentin network, disruption of mitosis, and ultimately, cell death in mesenchymal cancer cells. nih.gov This induced-phosphorylation mechanism is distinct from the kinase inhibition pathways targeted by many cancer drugs.

The discovery that a cinnoline-based molecule can directly target a structural protein like vimentin and modulate its function through an allosteric-like effect opens up exciting new possibilities. Future research can now focus on:

Exploring other intermediate filaments or structural proteins as potential targets for cinnoline derivatives.

Investigating other non-enzymatic modes of action, such as the modulation of protein-protein interactions.

Identifying the specific kinases responsible for the induced hyperphosphorylation of vimentin as secondary targets for combination therapies.

This line of inquiry moves the study of this compound and related compounds beyond traditional target classes and into new, promising areas of chemical biology and drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.